molecular formula C23H22ClNO2 B3618892 N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide

N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B3618892
M. Wt: 379.9 g/mol
InChI Key: UWFYWSFMMBJQNP-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide: is an organic compound characterized by its unique structure, which includes a dibenzylamine moiety and a chlorinated phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with dibenzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals or agrochemicals.

Biology: In biological research, this compound may be used to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals or as an additive in various products. Its unique properties can enhance the performance or stability of industrial formulations.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dibenzyl-2-chloro-4-nitrobenzamide
  • N,N-dibenzyl-4-chloro-2-nitrobenzamide
  • N-benzhydryl-2-chloro-4-nitrobenzamide

Comparison: Compared to these similar compounds, N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity. The presence of the methyl group may enhance its stability or alter its interaction with molecular targets, making it distinct from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers

Properties

IUPAC Name

N,N-dibenzyl-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-18-14-21(24)12-13-22(18)27-17-23(26)25(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFYWSFMMBJQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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